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molecular formula C6H7BrN2O B1388476 3-Bromo-2-methoxypyridin-4-amine CAS No. 215364-86-6

3-Bromo-2-methoxypyridin-4-amine

Cat. No. B1388476
M. Wt: 203.04 g/mol
InChI Key: FJBMTFANAYFWPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524900B2

Procedure details

Methanol (350 mL) was charged in a two-neck round bottom flask equipped with a guard tube and septum and cooled to 0° C. Sodium metal (23 g) was added to it slowly in pieces. After all sodium metal had dissolved, 4-amino-3-bromo-2-chloro pyridine (23 g, 178 mmol) was added and the solution was heated at 180° C. in a pressure vessel for 5-6 h. The reaction mixture was then cooled to 0° C. and adjusted to pH 8 by addition of conc. HCl. Solvent was removed under reduced pressure and the residue was suspended in ethyl acetate. Undissolved impurities were removed by filtration and the filtrate was concentrated under reduced pressure to obtain pure product.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
23 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
350 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].[NH2:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5](Cl)[C:4]=1[Br:10].Cl.[CH3:12][OH:13]>>[NH2:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([O:13][CH3:12])[C:4]=1[Br:10] |^1:0|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
23 g
Type
reactant
Smiles
NC1=C(C(=NC=C1)Cl)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
350 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a guard tube
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated at 180° C. in a pressure vessel for 5-6 h
Duration
5.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain pure product

Outcomes

Product
Name
Type
Smiles
NC1=C(C(=NC=C1)OC)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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